1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a morpholine ring, a thiophene ring, and a trifluoromethylphenyl group
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-2-5-14(13)23-17(25)22-12-15(16-6-3-11-27-16)24-7-9-26-10-8-24/h1-6,11,15H,7-10,12H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJIXHRTSEUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common route includes:
Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with a suitable halogenated precursor to form the morpholino intermediate.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, while the thiophene and trifluoromethylphenyl groups can enhance binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its binding properties and biological activity.
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, which may alter its chemical reactivity and applications.
Uniqueness
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly enhance its lipophilicity, metabolic stability, and binding affinity to specific targets. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula, which reflects its functional groups contributing to its biological properties. The presence of a morpholine ring and a trifluoromethyl group are notable features that may influence its pharmacological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The general synthetic route includes:
- Formation of the morpholine derivative.
- Introduction of the thiophenyl group.
- Urea formation through reaction with isocyanates.
Details on specific synthetic methodologies can be found in various literature sources, including organic synthesis journals and patents .
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing significant inhibitory effects. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.3 |
| MCF-7 (Breast) | 3.8 |
| HeLa (Cervical) | 4.1 |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer types, suggesting a potential mechanism involving apoptosis induction or cell cycle arrest.
The proposed mechanisms include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation pathways.
- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Effects : Some studies indicate that it may also exhibit anti-inflammatory properties, which can contribute to its overall therapeutic potential.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study 1 : In vitro testing on A549 cells demonstrated a dose-dependent response with significant apoptosis observed at higher concentrations.
- Study 2 : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy compared to monotherapy, indicating potential synergistic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the morpholine or thiophenyl groups could enhance potency or selectivity against specific targets. Research indicates that substituents on the aromatic rings significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
